2-[4-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
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Overview
Description
2-[4-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps. One common method includes the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using various catalysts and conditions to improve yield and efficiency . Industrial production methods often utilize microwave-induced synthesis and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazolinones .
Scientific Research Applications
2-[4-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic processes, which can lead to various biological effects .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetic acid
Compared to these compounds, 2-[4-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is unique due to its specific piperazine and propanamide functional groups, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H27N5O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-(3-methyl-4-oxoquinazolin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C19H27N5O2/c1-13(2)20-17(25)14(3)23-9-11-24(12-10-23)19-21-16-8-6-5-7-15(16)18(26)22(19)4/h5-8,13-14H,9-12H2,1-4H3,(H,20,25) |
InChI Key |
SANAXZXOZXGYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C |
Origin of Product |
United States |
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